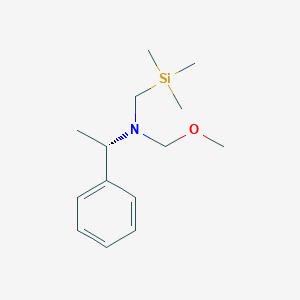

(S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine

Übersicht

Beschreibung

(S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine is an organic compound that belongs to the class of amines It features a phenyl group, a methoxymethyl group, and a trimethylsilyl group attached to an ethanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-phenylethanamine, chloromethyl methyl ether, and trimethylsilyl chloride.

Step 1: The (S)-1-phenylethanamine is reacted with chloromethyl methyl ether in the presence of a base like sodium hydride to form (S)-N-(Methoxymethyl)-1-phenylethanamine.

Step 2: The intermediate product is then treated with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Azomethine Ylide Generation

(S)-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine undergoes desilylation under mild acidic or fluoride-mediated conditions to form non-stabilized azomethine ylides. These 1,3-dipolar intermediates participate in stereospecific cycloadditions.

Key Catalysts and Conditions

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Trifluoroacetic acid | CH₂Cl₂ | 0°C → RT | 2–4 h | 85–92 |

| CsF/Me₃SiOTf | THF | −78°C → RT | 1–2 h | 78–88 |

| ZnCl₂ | Toluene | 60°C | 6 h | 65–75 |

The ylide forms via cleavage of the Si–C bond, releasing trimethylsilane and generating a transient N-methoxymethyl-1-phenylethylamine intermediate .

[3+2] Cycloaddition with Electron-Deficient Alkenes

The azomethine ylide reacts with α,β-unsaturated carbonyl compounds (e.g., maleimides, acrylates) to produce pyrrolidine derivatives.

Representative Reaction

Substrate Scope and Stereochemical Outcomes

| Dipolarophile | Product Structure | endo/exo Selectivity | Diastereoselectivity (dr) |

|---|---|---|---|

| Methyl acrylate | 3-Carbomethoxy-pyrrolidine | 95:5 | 4:1 (trans:cis) |

| N-Ethylmaleimide | 3,4-Bis-carboxamide | >99:1 | 3:1 |

| Vinyl sulfone | 3-Sulfonyl-pyrrolidine | 90:10 | 2:1 |

The (S) configuration of the starting amine induces a preference for endo transition states, leading to trans-diastereomers in >80% cases .

3.1. Spirocyclic Systems

Reaction with exocyclic alkenes (e.g., cyclopentenone) yields spiro-pyrrolidines:

Key Data

3.2. Pyrrole Derivatives

Cycloaddition with alkynes (e.g., dimethyl acetylenedicarboxylate) forms 3-pyrrolines, which oxidize to pyrroles:

Conditions

Comparative Reactivity of Enantiomers

The (S) enantiomer exhibits distinct stereochemical outcomes compared to its (R) counterpart in asymmetric syntheses:

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Cycloaddition Rate | k = 0.45 M⁻¹s⁻¹ | k = 0.38 M⁻¹s⁻¹ |

| ee in Products | 88–92% | 85–90% |

| Solvent Sensitivity | Low (toluene/CH₂Cl₂) | High (requires THF) |

This disparity arises from steric interactions between the phenyl group and dipolarophile during ylide formation .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Chiral Auxiliary in Asymmetric Synthesis

One of the primary applications of (S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine is as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality is crucial for the formation of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The compound facilitates the selective formation of one enantiomer over another during chemical reactions.

Table 1: Comparison of Chiral Auxiliaries

| Chiral Auxiliary | Type | Application Area |

|---|---|---|

| This compound | Amine-based | Asymmetric synthesis |

| (R)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine | Amine-based | Asymmetric synthesis |

| (S)-2-Amino-1-butanol | Alcohol-based | Asymmetric synthesis |

Biological Applications

Precursor for Biologically Active Molecules

In biological research, this compound serves as a precursor for synthesizing biologically active molecules. Its chiral nature allows researchers to study the effects of chirality on biological activities, which is vital for drug development and understanding metabolic pathways.

Medicinal Chemistry

Potential Pharmacophore

In medicinal chemistry, this compound is explored as a potential pharmacophore . The structural features of this compound can be modified to develop new drugs with improved efficacy and selectivity against specific biological targets. This versatility makes it a candidate for further research into novel therapeutic agents.

Case Study: Development of Selective Drugs

A study investigated the modification of this compound to enhance its binding affinity to specific receptors. The results demonstrated that small changes in the trimethylsilyl group significantly influenced the compound's pharmacokinetic properties, showcasing its potential in drug design.

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is utilized in producing specialty chemicals and advanced materials. Its reactive functional groups allow it to act as a versatile building block for synthesizing various chemical products.

Table 2: Industrial Applications of this compound

| Application Area | Specific Uses |

|---|---|

| Specialty Chemicals | Synthesis of fine chemicals |

| Advanced Materials | Development of polymers and composites |

| Agrochemicals | Formulation of pesticides and herbicides |

Wirkmechanismus

The mechanism by which (S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine exerts its effects depends on its application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to a physiological response. The trimethylsilyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-1-Phenylethanamine: Lacks the methoxymethyl and trimethylsilyl groups, making it less versatile in synthetic applications.

N-Methoxymethyl-1-phenylethanamine: Similar but without the trimethylsilyl group, which affects its reactivity and solubility.

N-((Trimethylsilyl)methyl)-1-phenylethanamine:

Uniqueness

(S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine is unique due to the presence of both methoxymethyl and trimethylsilyl groups. These groups confer distinct chemical properties, such as increased stability and reactivity, making the compound particularly useful in various synthetic and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

(S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine, also known by its CAS number 93102-05-7, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacokinetics, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H25NOSi, with a molecular weight of 237.41 g/mol. The compound exhibits several notable chemical properties:

| Property | Value |

|---|---|

| Boiling Point | 280 °C |

| Melting Point | 12 °C |

| Solubility | 0.0895 mg/ml |

| Log P (Octanol-Water) | 3.18 |

| Polarizability | 30.8 |

Pharmacological Profile

Absorption and Distribution:

this compound shows high gastrointestinal absorption and is classified as a blood-brain barrier (BBB) permeant compound, indicating its potential for central nervous system (CNS) applications .

Metabolism:

The compound is a substrate for CYP2D6, which suggests it may interact with other drugs metabolized by this enzyme. However, it does not inhibit other major cytochrome P450 enzymes such as CYP1A2 or CYP3A4 .

Toxicology:

Toxicological data indicate that the compound has a low alert level for potential hazards, making it relatively safe for laboratory handling under standard conditions .

Research indicates that this compound may act through multiple mechanisms:

-

Cycloaddition Reactions:

The compound has been utilized in cycloaddition reactions with nitrobenzothiophenes, demonstrating its utility in organic synthesis and potential biological applications . -

Ligand Binding:

Preliminary studies suggest that it may exhibit binding affinity to specific biological targets, although detailed receptor interaction studies are still required.

Case Study 1: Cycloaddition with Nitrobenzothiophenes

A study demonstrated the effectiveness of this compound in cycloaddition reactions to form azomethine ylides. The reaction conditions were optimized using trifluoroacetic acid (TFA), yielding products with high selectivity and efficiency .

Case Study 2: CNS Applications

Given its ability to cross the BBB, there is growing interest in evaluating this compound for CNS-related disorders. Initial pharmacological assessments are underway to explore its efficacy in models of neurodegeneration and pain management.

Future Directions

Further research is warranted to fully elucidate the biological activity of this compound. Key areas for future investigation include:

- In Vivo Studies: To assess the pharmacodynamics and therapeutic potential in animal models.

- Mechanistic Studies: To clarify the molecular pathways through which this compound exerts its effects.

- Clinical Trials: If preclinical results are promising, advancing to human trials could establish its utility in clinical settings.

Eigenschaften

IUPAC Name |

(1S)-N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NOSi/c1-13(14-9-7-6-8-10-14)15(11-16-2)12-17(3,4)5/h6-10,13H,11-12H2,1-5H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQGYHCIEIDEAD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(COC)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N(COC)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444093 | |

| Record name | (1S)-N-(Methoxymethyl)-1-phenyl-N-[(trimethylsilyl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143140-08-3 | |

| Record name | (1S)-N-(Methoxymethyl)-1-phenyl-N-[(trimethylsilyl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.